molecular formula C19H27N8O12P B1611004 [5-(6-Aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate;azane CAS No. 93839-87-3

[5-(6-Aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate;azane

Katalognummer: B1611004
CAS-Nummer: 93839-87-3
Molekulargewicht: 590.4 g/mol
InChI-Schlüssel: PRPZHNJNQXWARV-ANTYETTRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a dinucleotide phosphate derivative featuring adenine (6-aminopurin-9-yl) and uracil (2,4-dioxopyrimidin-1-yl) moieties linked via a phosphodiester bridge. The structure includes a hydroxylated oxolane (tetrahydrofuran) backbone with hydroxymethyl and phosphate ester substitutions. The azane (NH₃) component likely acts as a counterion or protonated amine in its salt form.

Eigenschaften

CAS-Nummer

93839-87-3

Molekularformel

C19H27N8O12P

Molekulargewicht

590.4 g/mol

IUPAC-Name

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate;azane

InChI

InChI=1S/C19H24N7O12P.H3N/c20-15-10-16(22-5-21-15)26(6-23-10)18-13(31)14(7(3-27)36-18)38-39(33,34)35-4-8-11(29)12(30)17(37-8)25-2-1-9(28)24-19(25)32;/h1-2,5-8,11-14,17-18,27,29-31H,3-4H2,(H,33,34)(H2,20,21,22)(H,24,28,32);1H3/t7-,8-,11-,12-,13-,14-,17-,18-;/m1./s1

InChI-Schlüssel

PRPZHNJNQXWARV-ANTYETTRSA-N

SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OC3C(OC(C3O)N4C=NC5=C(N=CN=C54)N)CO)O)O.N

Isomerische SMILES

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O[C@@H]3[C@H](O[C@H]([C@@H]3O)N4C=NC5=C(N=CN=C54)N)CO)O)O.N

Kanonische SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OC3C(OC(C3O)N4C=NC5=C(N=CN=C54)N)CO)O)O.N

Sequenz

AU

Herkunft des Produkts

United States

Biologische Aktivität

The compound [5-(6-Aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate; azane is a complex nucleotide analogue that exhibits significant biological activity. Its structural components suggest potential roles in cellular metabolism, signaling pathways, and therapeutic applications. This article provides a comprehensive overview of its biological activities, including synthesis methods, mechanisms of action, and potential applications.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

C10H15N5O10P2C_{10}H_{15}N_{5}O_{10}P_{2}

with a molecular weight of approximately 427.20 g/mol. The presence of purine and pyrimidine derivatives suggests its involvement in nucleic acid metabolism and cellular signaling.

  • Nucleotide Analog Activity : The compound functions as a nucleotide analogue, potentially inhibiting enzymes involved in nucleotide synthesis and metabolism. This can disrupt normal cellular functions such as DNA replication and RNA transcription.
  • Cellular Signaling : Due to its structural similarity to ATP and other nucleotides, it may participate in signaling pathways that regulate cellular processes including growth, differentiation, and apoptosis .
  • Antiviral and Antitumor Properties : Preliminary studies indicate that compounds with similar structures exhibit antiviral and antitumor activities by interfering with viral replication or tumor cell proliferation .

Case Studies

  • Antiviral Activity : A study demonstrated that related purine derivatives inhibited the replication of certain viruses by acting as competitive inhibitors for viral polymerases. The compound's ability to mimic natural substrates suggests it could similarly inhibit viral processes .
  • Antitumor Effects : Research involving purine analogues has shown promising results in cancer therapy, where they induce apoptosis in cancer cells through the activation of specific signaling pathways that lead to cell death .

Synthesis Methods

The synthesis of the compound can be approached through various chemical methods:

  • Phosphorylation Reactions : Utilizing phosphoric acid derivatives to introduce phosphate groups onto the nucleoside backbone.
  • Condensation Reactions : Linking purine and pyrimidine moieties through controlled condensation techniques to form the desired nucleotide structure .

Applications

  • Pharmaceutical Development : The compound's biological properties make it a candidate for developing antiviral and anticancer drugs.
  • Biochemical Research : It can be used in studies exploring nucleotide metabolism and cellular signaling pathways.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The molecular formula of the compound is C39H56N15NaO44P8C_{39}H_{56}N_{15}NaO_{44}P_8 with a molecular weight of approximately 1709.72 g/mol. Its structure features a purine base linked to a sugar moiety and a phosphate group, which suggests roles in nucleotide metabolism and cellular signaling pathways .

Biochemical Applications

  • Nucleotide Metabolism :
    • The compound may act similarly to nucleotides and nucleosides, influencing cellular processes such as energy transfer (e.g., ATP) and signaling (e.g., cAMP).
    • Preliminary studies suggest that it could participate in metabolic pathways involving purine metabolism, potentially acting as a substrate for enzymes involved in nucleotide synthesis.
  • Cellular Signaling :
    • The unique structural characteristics allow it to interact with various biological systems, potentially modulating pathways related to cell proliferation and differentiation.
  • Enzyme Substrate :
    • It may serve as a substrate for kinases or phosphatases due to the presence of the phosphate group, which is crucial in many enzymatic reactions involving nucleotide derivatives.

Potential Therapeutic Uses

  • Antiviral Activity :
    • Compounds with similar purine structures have been explored for their antiviral properties. This compound could be investigated for its efficacy against viral infections by inhibiting viral replication mechanisms.
  • Cancer Research :
    • Given its structural similarity to nucleotides, it may have applications in cancer therapy by targeting metabolic pathways that are upregulated in cancer cells.
  • Gene Therapy :
    • The compound could potentially be utilized in gene therapy approaches where modified nucleotides are required for effective gene delivery or expression.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following analysis compares the target compound to structurally related dinucleotides and nucleotide derivatives, emphasizing modifications that influence stability, binding affinity, and biological activity.

Phosphorothioate Analogs

  • Example: [(2R,3S,5R)-5-(6-Aminopurin-9-yl)-3-hydroxytetrahydrofuran-2-yl]methyl O-[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-2-(hydroxymethyl)-4-methoxytetrahydrofuran-3-yl] hydrogen phosphorothioate .
  • Key Differences: The phosphorothioate group (S replacing O in the phosphate backbone) enhances resistance to enzymatic hydrolysis, increasing metabolic stability.
  • Implications : Such analogs are often used in antisense oligonucleotide therapies due to prolonged half-life .

Phenylmethoxy-Substituted Derivatives

  • Example: [5-(6-Aminopurin-9-yl)-3-hydroxy-4-phenylmethoxyoxolan-2-yl]methyl dihydrogen phosphate (CAS 32476-45-2) .
  • Key Differences: A phenylmethoxy group replaces the hydroxyl group on the adenine-linked oxolane, introducing hydrophobicity. Molecular Weight: 437.11 g/mol vs.
  • Implications : Hydrophobic modifications may enhance membrane permeability but reduce water solubility .

Sodium Salt Forms

  • Example: [[5-(6-Aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate, sodium (CAS 98179-10-3) .
  • Key Differences :
    • Sodium counterion improves solubility in aqueous environments.
    • Replacement of uracil with 3-carbamoylpyridine introduces a hydrogen-bonding motif distinct from natural nucleotides.
  • Implications : Such derivatives are explored as NADPH analogs for redox enzyme studies .

Methylthio-Modified Nucleotides

  • Example: [(2R,3S,4R,5R)-5-(6-Amino-2-methylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate (2-MeS-ADP) .
  • Key Differences :
    • Methylthio (-SCH₃) substitution at the adenine C2 position enhances binding to purinergic receptors (e.g., P2Y₁).
    • Molecular Weight: 473.02 g/mol vs. the target compound’s larger size.
  • Implications : Improved receptor affinity makes these analogs valuable in cardiovascular and neurological research .

Flavin Adenine Dinucleotide (FAD) Derivatives

  • Example: [(2R,3S,4R,5R)-5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [[(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxo-1,5-dihydrobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentoxy]-hydroxyphosphoryl] hydrogen phosphate (FADH) .
  • Key Differences :
    • The uracil moiety is replaced by a dimethylbenzo[g]pteridin-dione system, enabling redox activity.
    • Molecular Formula: C₂₇H₃₅N₉O₁₅P₂ vs. the target compound’s likely C₂₀H₂₅N₆O₁₃P.
  • Implications : FADH serves as a coenzyme in oxidoreductase reactions, unlike the target compound’s putative role .

Vorbereitungsmethoden

Chemical Synthesis Approach

  • Stepwise Glycosylation and Phosphorylation : The synthesis generally starts with protected sugar derivatives (oxolane rings) that are selectively functionalized. The purine and pyrimidine bases are glycosidically linked to the sugar moieties via N-glycosidic bonds at the anomeric carbon (C1') of the sugar ring.

  • Protection and Deprotection Strategies : Hydroxyl groups on the sugar rings are protected using silyl or acyl protecting groups to prevent undesired side reactions during phosphorylation steps.

  • Phosphorylation Reactions : Phosphorylating agents such as phosphoramidites or phosphorochloridates are used to introduce phosphate groups at the 3' or 5' positions of the sugar rings. The formation of the phosphodiester linkage between the two nucleosides is a critical step, often achieved by coupling activated phosphate intermediates.

  • Purification : After synthesis, chromatographic techniques like ion-exchange chromatography or HPLC are employed to isolate the pure dinucleotide phosphate compound.

  • Yield and Purity : Typical yields depend on the efficiency of coupling and protection/deprotection steps, with purity confirmed by NMR, mass spectrometry, and HPLC.

Enzymatic and Chemoenzymatic Methods

  • Enzymatic Phosphorylation : Kinases and nucleotidyltransferases can catalyze the phosphorylation of nucleosides or nucleotides to form mono-, di-, or triphosphates under mild conditions with high regio- and stereospecificity.

  • Polymerase-Catalyzed Synthesis : DNA or RNA polymerases may be used to incorporate modified nucleotides into oligonucleotides, which can then be enzymatically or chemically cleaved to release dinucleotide phosphates.

  • Use of Thermostable Enzymes : Thermostable enzymes such as TthPrimPol have been reported for nucleotide incorporation and amplification processes, which may be adapted for synthesis of nucleotide analogs.

  • Advantages : Enzymatic methods offer high selectivity and fewer side reactions, but require availability of specific enzymes and substrates.

Isotope Labeling and Specialized Modifications

  • Deuterium Labeling : Advanced synthetic routes include isotopic labeling (e.g., deuterium incorporation) at sugar moieties to study metabolic pathways or reaction mechanisms. This involves selective hydrogen-deuterium exchange and subsequent chemical transformations.

  • Selective Functional Group Modifications : Modifications on the nucleobase or sugar hydroxyls can be introduced via chemical reactions such as acetylation, amidation, or sulfonation to alter the compound's properties or for analytical purposes.

Data Table: Summary of Preparation Methods

Preparation Method Key Steps Reagents/Enzymes Advantages Challenges
Chemical Synthesis Protection → Glycosylation → Phosphorylation → Deprotection Phosphoramidites, protecting groups High control over structure Multi-step, low overall yield
Enzymatic Phosphorylation Kinase-mediated phosphorylation Kinases, nucleotidyltransferases High regio- and stereospecificity Requires enzyme availability
Polymerase-Catalyzed Synthesis Incorporation into oligonucleotides DNA/RNA polymerases (e.g., TthPrimPol) Mild conditions, specificity Substrate specificity, scale
Isotope Labeling Techniques Hydrogen-deuterium exchange, followed by chemical synthesis Raney nickel, tri-n-butyltin deuteride Enables mechanistic studies Complex, requires specialized reagents

Detailed Research Findings

  • According to patent JP6783655B2, transferase enzymes are utilized in related nucleotide modifications, indicating enzymatic transfer of phosphoryl groups as a viable preparation route.

  • PubChem entries (CID 256105 and CID 929) confirm the molecular structure and provide synonyms and molecular formulae, supporting the identity and complexity of the compound.

  • The patent US11299718B2 describes methods involving thermostable polymerases like TthPrimPol for nucleotide incorporation and amplification, which can be adapted for synthesis of nucleotide analogs including dinucleotide phosphates.

  • Recent synthetic methods include the use of protecting groups and selective phosphorylation strategies to assemble complex nucleotide structures with high stereochemical fidelity, as outlined in WO2022226190A1.

  • Isotope labeling of nucleosides to produce deuterated derivatives, useful in tracing and mechanistic studies, involves multi-step chemical transformations including Raney nickel-catalyzed hydrogen exchange and tri-n-butyltin deuteride reduction.

Q & A

Q. Advanced: How can researchers optimize phosphorylation efficiency during synthesis to address low yields?

Basic Answer:
The compound is synthesized via multi-step phosphorylation and condensation reactions. Key steps include:

  • Phosphorylation : Coupling adenosine derivatives with pyrimidine nucleotides using phosphoramidite chemistry or enzymatic methods .
  • Purification : Chromatographic techniques (e.g., ion-exchange or reverse-phase HPLC) are critical for isolating intermediates .
  • Characterization : Confirm structural integrity via 31^{31}P NMR (to track phosphorylation) and high-resolution mass spectrometry (HRMS) .

Advanced Answer:
Low yields in phosphorylation often arise from steric hindrance or competing side reactions. To optimize:

  • Reagent Selection : Use activated phosphorylating agents (e.g., bis-triazolides) to enhance reactivity .
  • Temperature Control : Conduct reactions at −20°C to minimize hydrolysis of phosphate intermediates .
  • Monitoring : Employ in-situ 31^{31}P NMR to track reaction progress and adjust stoichiometry dynamically .

Basic: Which spectroscopic and chromatographic methods are used for structural validation?

Q. Advanced: How can conflicting NMR data for stereoisomers be resolved?

Basic Answer:

  • Spectroscopy :
    • 1^{1}H/13^{13}C NMR: Assign sugar moiety protons (e.g., ribose C2', C3' hydrogens) and purine/pyrimidine aromatic signals .
    • IR: Identify phosphate ester stretches (~1250 cm1^{-1}) and hydroxyl groups (~3400 cm1^{-1}) .
  • Chromatography : UPLC-MS with a C18 column resolves polar intermediates; mobile phase gradients of acetonitrile/ammonium acetate are typical .

Advanced Answer:
Stereochemical ambiguities in NMR can be addressed by:

  • NOESY Experiments : Correlate spatial proximity of hydrogens to confirm ribose puckering (C2'-endo vs. C3'-endo) .
  • Computational Modeling : Compare experimental 13^{13}C shifts with density functional theory (DFT)-predicted values for diastereomers .
  • Chiral Derivatization : Convert intermediates into diastereomeric pairs (e.g., using Mosher’s acid) for clearer chromatographic separation .

Basic: How is purity assessed, and what thresholds are acceptable for biological assays?

Q. Advanced: What strategies mitigate co-elution of degradation products in HPLC?

Basic Answer:

  • Purity Criteria : ≥95% purity (via UV detection at 260 nm) is standard for in vitro studies.
  • Methods :
    • HPLC : Use ion-pairing agents (e.g., tetrabutylammonium phosphate) to improve peak symmetry .
    • Elemental Analysis : Verify C/H/N/P ratios within ±0.3% of theoretical values .

Advanced Answer:
For co-elution issues:

  • 2D-LC : Couple size-exclusion and reverse-phase columns to separate by size and polarity .
  • Tandem MS : Fragment overlapping peaks and compare product ion spectra to reference libraries .
  • Mobile Phase pH Adjustment : Modulate ionization states (e.g., pH 3.0 vs. 6.8) to alter retention times .

Basic: What functional groups govern its reactivity and stability?

Q. Advanced: How can computational modeling predict its conformational dynamics in solution?

Basic Answer:

  • Reactive Groups : The phosphate ester (prone to hydrolysis), adenine N6-amino (participates in H-bonding), and ribose hydroxyls (susceptible to oxidation) .
  • Stability : Store at −80°C in anhydrous DMSO to prevent hydrolysis; avoid divalent cations (e.g., Mg2+^{2+}) that catalyze degradation .

Advanced Answer:

  • Molecular Dynamics (MD) Simulations : Simulate solvated systems (e.g., TIP3P water model) to assess ribose flexibility and phosphate hydration .
  • QM/MM Hybrid Models : Calculate energy barriers for hydrolysis pathways and identify stabilizing counterions (e.g., Na+^+) .

Basic: What is its role in nucleotide-mediated signaling pathways?

Q. Advanced: How can researchers design assays to study its antagonism of P2Y receptors?

Basic Answer:
The compound is a diphosphate derivative, likely acting as a purinergic signaling molecule. It may modulate:

  • P2Y Receptors : Competes with endogenous ADP/ATP for binding .
  • Enzymatic Targets : Inhibits kinases or phosphatases via phosphate mimicry .

Advanced Answer:

  • BRET Assays : Use Bioluminescence Resonance Energy Transfer (BRET) with tagged P2Y receptors to quantify binding kinetics in live cells .
  • Mutagenesis Studies : Replace key receptor residues (e.g., Arg256 in P2Y12_{12}) to map interaction sites .
  • β-Arrestin Recruitment Assays : Differentiate G-protein-dependent vs. -independent signaling pathways .

Basic: How is its stability profiled under physiological conditions?

Q. Advanced: What degradation mechanisms dominate in aqueous buffers, and how are they characterized?

Basic Answer:

  • Stability Protocols : Incubate in PBS (pH 7.4, 37°C) and monitor degradation via HPLC at 0, 24, 48 hours .
  • Key Factors : Hydrolysis of the phosphoester bond is pH-dependent, accelerated in acidic conditions .

Advanced Answer:

  • LC-HRMS/MS : Identify degradation products (e.g., monophosphate or nucleoside fragments) and propose pathways .
  • Isotope Labeling : Use 18^{18}O-water to trace hydrolytic cleavage sites via mass shifts .
  • Kinetic Modeling : Fit time-course data to first-order decay models to predict shelf-life .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.